N-(3-chlorophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide
CAS No.: 1058205-79-0
Cat. No.: VC11929825
Molecular Formula: C16H17ClN8O
Molecular Weight: 372.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058205-79-0 |
|---|---|
| Molecular Formula | C16H17ClN8O |
| Molecular Weight | 372.8 g/mol |
| IUPAC Name | N-(3-chlorophenyl)-4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C16H17ClN8O/c1-23-14-13(21-22-23)15(19-10-18-14)24-5-7-25(8-6-24)16(26)20-12-4-2-3-11(17)9-12/h2-4,9-10H,5-8H2,1H3,(H,20,26) |
| Standard InChI Key | BSIHKCIUKCSJOO-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)Cl)N=N1 |
| Canonical SMILES | CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)Cl)N=N1 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a triazolopyrimidine core fused with a piperazine-carboxamide scaffold and a 3-chlorophenyl substituent. Key structural attributes include:
-
Triazolopyrimidine moiety: A bicyclic system comprising a triazole ring fused with pyrimidine, known for π-stacking and hydrogen-bonding capabilities.
-
Piperazine-carboxamide linker: Enhances solubility and bioavailability while enabling interactions with biological targets.
-
3-Chlorophenyl group: Introduces hydrophobicity and electronic effects, influencing receptor binding.
The molecular formula is C₁₆H₁₇ClN₈O, with a molecular weight of 372.8 g/mol.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Solubility | Moderate in polar solvents |
| LogP (Partition Coefficient) | Estimated 2.1–2.5 |
The compound’s moderate lipophilicity suggests balanced membrane permeability and aqueous solubility.
Synthesis Pathways
Key Synthetic Steps
The synthesis involves three stages (Figure 1):
-
Triazolopyrimidine Core Formation: Cyclocondensation of 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide with formamidine acetate under reflux.
-
Piperazine Coupling: Nucleophilic substitution at the 7-position of the triazolopyrimidine core using piperazine in dimethylformamide (DMF) at 80°C.
-
Carboxamide Formation: Reaction of the piperazine intermediate with 3-chlorophenyl isocyanate in tetrahydrofuran (THF), catalyzed by triethylamine.
Optimization Challenges
| Compound | IC₅₀ (μM) | Cancer Cell Line |
|---|---|---|
| Analog A (Triazolo[4,5-d]pyrimidine) | 6.2 | HCT-116 (Colon) |
| Analog B (Piperazine derivative) | 27.3 | T47D (Breast) |
These results suggest potential activity against solid tumors .
Antimicrobial and Antimalarial Effects
-
Falcipain-2 Inhibition: Molecular docking reveals a binding affinity of −10.4 kcal/mol with the malaria protease falcipain-2, indicating antimalarial potential.
-
Bacterial Growth Inhibition: MIC values of 12.5 μg/mL against Staphylococcus aureus and Escherichia coli for structurally related compounds .
Mechanism of Action
Target Engagement
The triazolopyrimidine core interacts with enzymatic active sites via:
-
Hydrogen bonding: Between N3 of triazole and Asp89 residue in falcipain-2.
-
π-Stacking: Aromatic interactions with Phe80 in EGFR kinase.
Pharmacokinetic Profile
-
Absorption: Caco-2 permeability assay predicts 78% intestinal absorption.
-
Metabolism: CYP3A4-mediated oxidation of the methyl group on the triazole ring.
Applications and Future Directions
Therapeutic Candidates
-
Oncology: Combination therapies with DNA-damaging agents (e.g., cisplatin).
-
Infectious Diseases: Adjunct therapy for multidrug-resistant malaria.
Research Priorities
-
Solubility Enhancement: Prodrug strategies using phosphate esters.
-
In Vivo Efficacy: Murine xenograft models to validate antitumor activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume